molecular formula C6H10O2 B2836470 2-(1-Methylcyclopropyl)acetic acid CAS No. 71199-15-0

2-(1-Methylcyclopropyl)acetic acid

Cat. No.: B2836470
CAS No.: 71199-15-0
M. Wt: 114.144
InChI Key: AOPATQAZIRXNOX-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)acetic acid is a chemical compound with the CAS Number: 71199-15-0 and a linear formula of C6H10O2 . It has a molecular weight of 114.14 . The IUPAC name for this compound is (1-methylcyclopropyl)acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H10O2/c1-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8) . This indicates that the molecule consists of a methylcyclopropyl group attached to an acetic acid moiety .


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . The compound’s exact physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .

Scientific Research Applications

Diuretic and Uricosuric Properties

  • Research on (Acylaryloxy)acetic acid diuretics, including related bicyclic compounds like (2-alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids, demonstrated potent diuretic and uricosuric activities. These compounds, lacking a double bond adjacent to the carbonyl group, showed enhanced activity with the presence of a second 2-alkyl substituent, notably methyl (Woltersdorf et al., 1977).

Organic Synthesis and Reaction Mechanisms

  • The oxidative annulation of methylenecyclopropanes with 1,3-dicarbonyl compounds using manganese(III) in acetic acid has been reported to yield 4,5-dihydrofuran derivatives. This process, achieved under mild conditions, provides insights into the synthetic utility of cyclopropane derivatives (Huang & Shi, 2005).
  • Palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes under mild conditions showcases the versatility of cyclopropyl compounds in complex molecule synthesis. This reaction mechanism was further elucidated through deuterium labeling experiments (Shi, Liu, & Tang, 2006).

Biochemical Applications

  • The study of 1-aminocyclopropanecarboxylates revealed their potential in mitigating the effects of stress-induced ethylene in plants, enhancing the understanding of ethylene's role in plant biology. This includes the investigation into ACC deaminase-producing rhizobacteria, which can ameliorate biomass characteristics of plants under stress, indicating a promising avenue for agricultural biotechnology (Tiwari et al., 2018).

Mechanism of Action

The mechanism of action for 2-(1-Methylcyclopropyl)acetic acid is not specified in the search results. The mechanism of action for a compound typically depends on its intended use or biological activity, which is not provided in the available information .

Safety and Hazards

The safety information for 2-(1-Methylcyclopropyl)acetic acid indicates that it is classified under GHS05 and GHS07 pictograms . The hazard statements include H302-H315-H318-H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(1-methylcyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPATQAZIRXNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71199-15-0
Record name 2-(1-methylcyclopropyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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